molecular formula C10H7N3S B1450919 5H-pyridazino[4,5-b]indole-4-thiol CAS No. 70107-08-3

5H-pyridazino[4,5-b]indole-4-thiol

Cat. No.: B1450919
CAS No.: 70107-08-3
M. Wt: 201.25 g/mol
InChI Key: CGHBJXQQZQJJTI-UHFFFAOYSA-N
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Description

5H-pyridazino[4,5-b]indole-4-thiol is a chemical compound with the molecular formula C10H7N3S and a molecular weight of 201.25 . It is used for research purposes, particularly in proteomics research .


Synthesis Analysis

The synthesis of pyridazino[4,5-b]indole derivatives involves the mono and dialkylation of pyridazino[4,5-b]indole with a set of alkylating agents, including amyl bromide, allyl bromide, benzyl bromide, and ethyl chloroacetate in the presence of K2CO3/acetone or KOH/DMSO . The hydrazinolysis of mono and di-esters gives the target hydrazides .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C10H7N3S . The structure includes a pyridazino[4,5-b]indole core with a thiol group attached.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include alkylation and hydrazinolysis . The mono and dialkylation of pyridazino[4,5-b]indole were achieved with a set of alkylating agents . The hydrazinolysis of mono and di-esters gave the target hydrazides .


Physical and Chemical Properties Analysis

This compound has a predicted melting point of 192.06° C and a predicted boiling point of 459.2° C at 760 mmHg . The predicted density is 1.5 g/cm3, and the refractive index is n20D 1.83 .

Mechanism of Action

While the specific mechanism of action for 5H-pyridazino[4,5-b]indole-4-thiol is not mentioned in the search results, related compounds have shown significant cytotoxic activity against the MCF-7 cell line . This suggests potential applications in cancer therapy.

Properties

IUPAC Name

3,5-dihydropyridazino[4,5-b]indole-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3S/c14-10-9-7(5-11-13-10)6-3-1-2-4-8(6)12-9/h1-5,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHBJXQQZQJJTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=S)NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H-pyridazino[4,5-b]indole-4-thiol
Reactant of Route 2
5H-pyridazino[4,5-b]indole-4-thiol
Reactant of Route 3
5H-pyridazino[4,5-b]indole-4-thiol
Reactant of Route 4
5H-pyridazino[4,5-b]indole-4-thiol
Reactant of Route 5
5H-pyridazino[4,5-b]indole-4-thiol
Reactant of Route 6
5H-pyridazino[4,5-b]indole-4-thiol

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